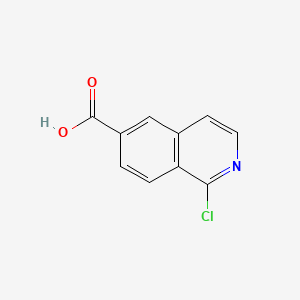

![molecular formula C11H14ClN3O2 B596002 tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1211581-47-3](/img/structure/B596002.png)

tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines, including “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate”, has been described in various research . The synthesis often involves multiple steps and the use of various reagents .Molecular Structure Analysis

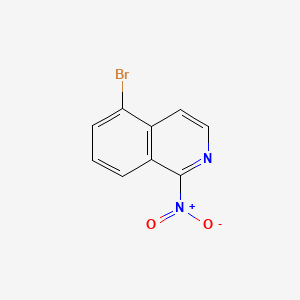

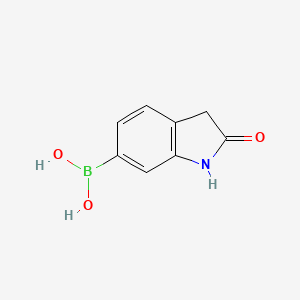

The molecular structure of “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” is characterized by the presence of a pyrrolo[3,4-d]pyrimidine core . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” can be complex and involve multiple steps . The reactions often involve the use of various reagents and catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” can vary depending on the specific synthesis process and the presence of any additional functional groups .Wissenschaftliche Forschungsanwendungen

Multi-Targeted Kinase Inhibitors

This compound serves as a precursor in the synthesis of new derivatives that act as multi-targeted kinase inhibitors (TKIs). These TKIs are designed to inhibit various kinases involved in cancer cell proliferation and survival. For instance, halogenated derivatives of pyrrolo[3,4-d]pyrimidine have shown promise in inducing apoptosis in cancer cells and inhibiting the activity of enzymes like EGFR, Her2, VEGFR2, and CDK2 .

Apoptosis Inducers

Derivatives of 6-Boc-2-chloro-5H-pyrrolo[3,4-d]pyrimidine have been investigated for their ability to induce apoptosis in cancer cells. This is crucial for cancer treatment as it involves the programmed death of cancer cells, thereby preventing their growth and spread .

Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives

The compound is utilized in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives. These derivatives are formed when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, undergo cyclization. Such compounds have a wide range of biological activities and potential therapeutic applications .

Development of Antiproliferative Agents

The pyrido[2,3-d]pyrimidin-5-one derivatives synthesized from tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate have shown antiproliferative properties. This means they can inhibit the growth and proliferation of cancer cells, making them valuable in cancer research .

Anti-Inflammatory Applications

Pyrrolo[3,4-d]pyrimidine analogs have been synthesized and assessed for their anti-inflammatory effects. These compounds could play a significant role in the development of new anti-inflammatory drugs .

Cyclization Reactions in Organic Synthesis

The compound is involved in cyclization reactions that are fundamental in organic synthesis. These reactions are essential for constructing complex molecules with potential biological activities .

Tyrosine Kinase Inhibitor Development

Some derivatives of this compound have been identified as potent tyrosine kinase inhibitors. Tyrosine kinases are enzymes that play a key role in the signaling pathways of cancer cells, and inhibiting them is a common strategy in targeted cancer therapy .

Cyclin-Dependent Kinase Inhibitor Development

Derivatives of 6-Boc-2-chloro-5H-pyrrolo[3,4-d]pyrimidine have been explored as cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial in the regulation of the cell cycle, and their inhibition can lead to the suppression of cancer cell growth .

Wirkmechanismus

Target of Action

Similar compounds such as 4-chloro-5h-pyrrolo[3,2-d]pyrimidine have been reported to bind to enzymes like dna gyrase and rna polymerase .

Mode of Action

It can be inferred from related compounds that it might interact with its targets, leading to changes in their function .

Biochemical Pathways

Based on the targets of similar compounds, it can be inferred that it might affect the dna replication and rna transcription processes .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a refrigerator .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that it might inhibit the growth of bacteria by preventing the breakdown of bacterial dna .

Action Environment

It is known that the compound should be stored in a refrigerator, indicating that its stability might be affected by temperature .

Zukünftige Richtungen

The future directions for research on “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” and related compounds could include the development of new pyrimidines as anti-inflammatory agents . There is also potential for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

tert-butyl 2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-5-7-4-13-9(12)14-8(7)6-15/h4H,5-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGOBQAMJNTCPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735297 |

Source

|

| Record name | tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211581-47-3 |

Source

|

| Record name | tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)

![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)